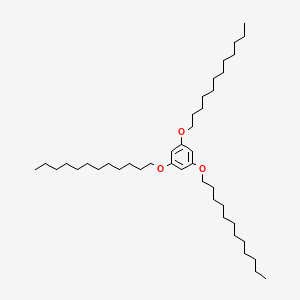
1,3,5-Tris(dodecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(dodecyloxy)benzene is an organic compound characterized by a benzene ring substituted with three dodecyloxy groups at the 1, 3, and 5 positions. This compound is known for its amphiphilic properties, making it a valuable component in various scientific and industrial applications. The presence of long alkyl chains attached to the benzene ring imparts unique physical and chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(dodecyloxy)benzene can be synthesized through a multi-step process involving the alkylation of hydroxybenzene derivatives. One common method involves the reaction of 1,3,5-trihydroxybenzene with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete substitution of the hydroxyl groups with dodecyloxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of phase transfer catalysts can also enhance the efficiency of the alkylation reaction, making the process more cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(dodecyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: The dodecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1,3,5-Tris(dodecyloxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and liquid crystals
Mechanism of Action
The mechanism of action of 1,3,5-Tris(dodecyloxy)benzene is primarily related to its amphiphilic properties. The long alkyl chains interact with hydrophobic environments, while the benzene ring can engage in π-π interactions. This dual nature allows the compound to self-assemble into various structures, such as micelles and vesicles, which are useful in applications like drug delivery and membrane studies .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Tris(dodecyloxy)benzene: Similar structure but different substitution pattern.
1,3,5-Tris(4-aminophenyl)benzene: Contains amino groups instead of alkoxy groups.
Benzene-1,3,5-tricarboxylic acid: Contains carboxylic acid groups instead of alkoxy groups
Uniqueness
1,3,5-Tris(dodecyloxy)benzene is unique due to its specific substitution pattern and the presence of long alkyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring self-assembly and interaction with both hydrophobic and hydrophilic environments .
Properties
CAS No. |
119891-47-3 |
|---|---|
Molecular Formula |
C42H78O3 |
Molecular Weight |
631.1 g/mol |
IUPAC Name |
1,3,5-tridodecoxybenzene |
InChI |
InChI=1S/C42H78O3/c1-4-7-10-13-16-19-22-25-28-31-34-43-40-37-41(44-35-32-29-26-23-20-17-14-11-8-5-2)39-42(38-40)45-36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3 |
InChI Key |
DGQYCVPNLOBSPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















